![molecular formula C9H6F2N2 B13182691 5,8-Difluoroquinolin-3-amine](/img/structure/B13182691.png)
5,8-Difluoroquinolin-3-amine
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Overview
Description
5,8-Difluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C₉H₆F₂N₂. This compound is part of a broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 5,8-Difluoroquinolin-3-amine typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a pre-existing quinoline scaffold. For instance, the synthesis can start from 3-aminoquinoline, which undergoes fluorination at the 5 and 8 positions . Industrial production methods often involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine atoms efficiently .
Chemical Reactions Analysis
5,8-Difluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Cross-Coupling Reactions: These reactions, often catalyzed by transition metals like palladium, are used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinolin-3-amine involves its interaction with specific molecular targets within cells. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
5,8-Difluoroquinolin-3-amine can be compared with other fluorinated quinolines, such as:
7-Fluoroquinoline: Known for its antimalarial properties.
6-Fluoroquinoline: Used in the synthesis of various pharmaceuticals.
5,7,8-Trifluoroquinoline: Exhibits enhanced biological activity due to the presence of multiple fluorine atoms.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its dual fluorination at the 5 and 8 positions enhances its reactivity and biological activity compared to mono-fluorinated or non-fluorinated analogs .
Biological Activity
5,8-Difluoroquinolin-3-amine is a fluorinated derivative of quinoline, a compound class known for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure:
- Molecular Formula: C9H6F2N2
- Molecular Weight: 180.15 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1=CN=C(C=C1C(=C(C=N)F)F)C=N
These structural features contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells:
- Enzyme Inhibition:
-
Antimicrobial Activity:
- Fluorinated quinolines exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against various bacterial strains, potentially due to its ability to disrupt bacterial DNA synthesis.
- Anti-inflammatory Effects:
Therapeutic Applications
This compound has shown promise in various therapeutic areas:
- Anticancer Therapy: Its ability to inhibit PKN3 suggests potential applications in treating cancers where this kinase is overexpressed.
- Infectious Diseases: The antimicrobial properties make it a candidate for developing new antibiotics, especially against resistant strains.
- Inflammatory Disorders: By modulating nitric oxide production, it may help manage conditions characterized by excessive inflammation.
Case Study 1: Inhibition of PKN3
A study demonstrated that this compound effectively inhibits PKN3 in human T-cell acute lymphoblastic leukemia (T-ALL) models. The inhibition led to a significant reduction in cell proliferation and survival rates .
Case Study 2: Antimicrobial Efficacy
Research conducted on various bacterial strains revealed that the compound exhibits effective bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with DNA gyrase activity, crucial for bacterial replication .
Case Study 3: Anti-inflammatory Potential
In models of chronic inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced iNOS expression. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis .
Comparative Analysis
To understand the unique properties of this compound compared to other quinoline derivatives, a comparison table is presented below:
Compound Name | IC50 (nM) | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | 14 | Yes | Yes |
6-Bromoquinoline | >1000 | Moderate | No |
5-Fluoroquinoline | >500 | Yes | Limited |
Properties
Molecular Formula |
C9H6F2N2 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
5,8-difluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6F2N2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2 |
InChI Key |
RDOFSVXNRVLBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)N)F |
Origin of Product |
United States |
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